An In-depth Technical Guide to Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS: 15448-76-7)
An In-depth Technical Guide to Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS: 15448-76-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate, a diester derivative of norbornane, is a versatile building block in organic synthesis. Its rigid, three-dimensional bicyclic framework offers a unique scaffold for the design and synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, with a particular focus on its emerging role in pharmaceutical research and development as a key intermediate.
Introduction
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate, also known as dimethyl norbornane-1,4-dicarboxylate, is a white solid organic compound. Its structure is characterized by a bicyclo[2.2.1]heptane core with two methyl ester groups situated at the bridgehead positions (C1 and C4). This rigid and sterically defined structure makes it an attractive synthon for introducing a constrained bicyclic motif into larger molecules. This unique conformational rigidity can impart desirable properties in various applications, from enhancing the thermal stability of polymers to serving as a non-planar scaffold in the design of novel therapeutic agents[1].
Chemical and Physical Properties
A summary of the key chemical and physical properties of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is presented in the table below. While a definitive melting point is not consistently reported in publicly available literature, its physical state as a solid at room temperature is well-established. Solubility data in a range of organic solvents is not extensively documented, but its diester functionality suggests miscibility with common organic solvents like ethyl acetate, dichloromethane, and tetrahydrofuran.
| Property | Value | Source(s) |
| CAS Number | 15448-76-7 | [2][3] |
| Molecular Formula | C₁₁H₁₆O₄ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| IUPAC Name | dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | [4] |
| Synonyms | Dimethyl norbornane-1,4-dicarboxylate, Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, dimethyl ester | [4] |
| Appearance | White solid | [2][5] |
| Boiling Point | 264.9 ± 13.0 °C at 760 mmHg | [1][6] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature | [2] |
Synthesis
A robust and commonly employed method for the synthesis of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate involves a two-step procedure starting from readily available cyclohexane diesters. This method, as detailed by Della and Tsanaktsidis, involves an initial alkylation followed by a base-induced intramolecular cyclization.
A detailed experimental protocol, adapted from publicly available procedures, is provided below.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Reagents and Materials:
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Dimethyl cyclopentane-1,3-dicarboxylate
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Diisopropylamine
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n-Butyllithium (2.5 M in hexanes)
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Anhydrous Tetrahydrofuran (THF)
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1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
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1-bromo-2-chloroethane
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
-
Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Petroleum ether
Procedure:
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To a solution of diisopropylamine (152 mL, 1090 mmol) in anhydrous THF (1000 mL) at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (419.0 mL of a 2.5 M solution in hexanes, 1048 mmol).
-
Stir the resulting mixture at 0 °C for 30 minutes, then cool back to -78 °C.
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Add DMPU (404 mL, 3350 mmol) via an addition funnel.
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Slowly add a solution of dimethyl cyclopentane-1,3-dicarboxylate (78.0 g, 419 mmol) in anhydrous THF (300 mL) through an addition funnel.
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Warm the reaction mixture to 0 °C and stir for 30 minutes.
-
Cool the mixture back to -78 °C and add a solution of 1-bromo-2-chloroethane (59.0 mL, 712 mmol) in anhydrous THF (200 mL).
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Quench the reaction by adding saturated aqueous ammonium chloride solution (400 mL).
-
Dilute the mixture with ethyl acetate (500 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).
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Combine the organic extracts, wash with brine (2 x 300 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate from 30:1 to 20:1) to yield Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as a white solid (48.5 g, 54% yield)[5].
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons of the bicyclic system and the methyl esters.
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¹H NMR (400 MHz, CDCl₃): δ 3.69 (s, 6H), 2.08-1.99 (m, 4H), 1.91 (s, 2H), 1.73-1.63 (m, 4H)[5].
Caption: Chemical structure of the title compound.
Applications in Research and Development
The rigid bicyclo[2.2.1]heptane scaffold of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate makes it a valuable building block in several areas of chemical science.
Polymer and Materials Science
The introduction of the bicyclic structure can enhance the thermal and chemical stability of polymers. It is used as an intermediate in the production of specialty polymers, resins, advanced coatings, adhesives, and engineering plastics where durability and resistance to degradation are critical[1].
Pharmaceutical and Agrochemical Synthesis
The compound serves as a versatile scaffold for functional group modifications in the synthesis of pharmaceuticals and agrochemicals[1]. The rigid framework allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and biological activity.
A notable application is its use as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors. Btk is a clinically validated target for the treatment of certain cancers and autoimmune diseases. A European Patent describes the use of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of imidazopyrazine-based Btk inhibitors[7].
Caption: Use as a key intermediate in the synthesis of Btk inhibitors.
The bicyclo[2.2.1]heptane moiety has also been explored in the development of prostaglandin D2 receptor antagonists for the treatment of allergic inflammatory diseases[8]. While this research focused on a different derivative, it highlights the potential of this scaffold in medicinal chemistry.
Safety and Handling
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). It may also cause respiratory irritation (Category 3)[6].
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[6].
-
Store in a well-ventilated place and keep the container tightly closed.
Conclusion
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a valuable and versatile chemical entity with a unique rigid bicyclic structure. The established synthesis protocols make it an accessible building block for a range of applications. Its demonstrated utility as a key intermediate in the synthesis of Btk inhibitors underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of this and similar rigid scaffolds is likely to yield novel compounds with significant potential in both materials science and medicinal chemistry.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: Dimethyl bicyclo[2.2.
- Benchchem. (n.d.). Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate.
- MySkinRecipes. (n.d.). Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate.
- Biosynth. (n.d.). Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate.
- Angene Chemical. (2021, May 1). Safety Data Sheet: Dimethyl bicyclo[2.2.
- European Patent Office. (2015, December 17). Benzamide Imidazopyrazine BTK Inhibitors (EP 3240572 B1).
- ChemicalBook. (n.d.). DiMethyl bicyclo[2.2.1]heptane-1,4-carboxylate(15448-76-7) 1H NMR.
- Combi-Blocks. (n.d.). Safety Data Sheet: Dimethyl bicyclo[2.2.
-
PubChem. (n.d.). Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate. Retrieved from [Link]
- European Patent Office. (n.d.). Methyl substituted bicyclo ad2.2.1 bdheptane nitriles, process for production of these nitriles and their use as scents (EP0203152B1).
- Mitsumori, S., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-2457.
- Nanjing Sunny Pharmatech Co., Ltd. (n.d.). DiMethyl bicyclo[2.2.1]heptane-1,4-carboxylate CAS NO.15448-76-7.
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